

# Reproducibility of AMG2850 Effects: A Comparative Analysis of Available Data

Author: BenchChem Technical Support Team. Date: December 2025



A comprehensive guide on the reproducibility of the effects of the TRPM8 antagonist, AMG2850, across different laboratories is currently not feasible due to the limited availability of public data. The vast majority of published experimental data on AMG2850 originates from studies conducted by Amgen, the developing institution. To date, no independent research groups have published studies that replicate or independently validate the initial findings. Therefore, this guide provides a detailed comparison of the available data from the primary publications to serve as a baseline for future reproducibility studies.

This guide objectively presents the performance of **AMG2850** as a selective TRPM8 antagonist based on the foundational studies. It includes quantitative data, detailed experimental methodologies, and visualizations of the relevant biological pathways and experimental workflows.

#### **Data Presentation**

The following tables summarize the quantitative data for **AMG2850** from the key publications.

### In Vitro Potency and Selectivity of AMG2850



| Parameter   | Species | Assay             | IC50 / IC90<br>(nM) | Source                      |
|-------------|---------|-------------------|---------------------|-----------------------------|
| IC50        | Rat     | Cold Activation   | 41 ± 8              | Lehto et al.,<br>2015[1]    |
| IC50        | Rat     | Icilin Activation | 204 ± 28            | Lehto et al.,<br>2015[1]    |
| IC90        | Rat     | Icilin Activation | 204 ± 28            | Lehto et al.,<br>2015[1][2] |
| Selectivity | Rat     | vs. TRPA1         | >600-fold           | Lehto et al.,<br>2015[1]    |
| Selectivity | Rat     | vs. TRPV1         | >100-fold           | Lehto et al., 2015          |
| Selectivity | Rat     | vs. TRPV3         | >100-fold           | Lehto et al., 2015          |
| Selectivity | Human   | vs. TRPV4         | >100-fold           | Lehto et al., 2015          |

## In Vivo Efficacy and Pharmacokinetics of AMG2850



| Model                                                | Species | AMG2850<br>Dose | Effect                               | Source             |
|------------------------------------------------------|---------|-----------------|--------------------------------------|--------------------|
| Icilin-Induced<br>Wet-Dog Shakes<br>(WDS)            | Rat     | 10 mg/kg, p.o.  | Full prevention of WDS               | Lehto et al., 2015 |
| Inflammatory Mechanical Hypersensitivity (CFA model) | Rat     | Up to 100 mg/kg | No significant<br>therapeutic effect | Lehto et al., 2015 |
| Neuropathic<br>Tactile Allodynia<br>(SNL model)      | Rat     | Up to 100 mg/kg | No significant therapeutic effect    | Lehto et al., 2015 |
| Oral<br>Bioavailability (F<br>po)                    | Rat     | -               | > 40%                                | Lehto et al., 2015 |
| Plasma<br>Clearance                                  | Rat     | -               | 0.47 L/h/kg                          | Lehto et al., 2015 |
| Brain to Plasma<br>Ratio                             | Rat     | -               | 0.8 - 1.5                            | Lehto et al., 2015 |

## **Experimental Protocols**

Detailed methodologies for the key experiments are provided below.

### In Vitro TRPM8 Antagonism Assay (Lehto et al., 2015)

- Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing rat TRPM8 using a tetracycline-inducible system.
- Assay Principle: Measurement of intracellular calcium influx using a luminescence readout.
- Procedure:
  - CHO cells were seeded in 96-well plates.



- Cells were incubated with varying concentrations of AMG2850.
- $\circ$  TRPM8 was activated using either a cold buffer (12°C) or the chemical agonist icilin (1  $\mu$ M).
- Luminescence, indicative of intracellular calcium levels, was measured.
- IC50 values were calculated by fitting the concentration-response data to a logistical equation.

## In Vivo Icilin-Induced Wet-Dog Shake (WDS) Model (Lehto et al., 2015)

- Animal Model: Male Sprague-Dawley rats.
- Procedure:
  - Rats were orally administered with either vehicle or AMG2850 at various doses.
  - After a set pre-treatment time, rats were subcutaneously injected with the TRPM8 agonist icilin (0.5 mg/kg) to induce WDS behavior.
  - The number of wet-dog shakes was counted for a defined period post-icilin injection.
  - The efficacy of AMG2850 was determined by its ability to reduce the number of icilininduced WDS compared to the vehicle-treated group.

# Visualizations TRPM8 Signaling Pathway

The following diagram illustrates the signaling pathway activated by TRPM8 and the point of inhibition by **AMG2850**.





Click to download full resolution via product page

TRPM8 signaling pathway and inhibition by AMG2850.

## **Experimental Workflow: In Vivo WDS Model**

This diagram outlines the workflow for the icilin-induced wet-dog shake experiment.





Click to download full resolution via product page

Workflow for the in vivo wet-dog shake (WDS) model.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. AMG2850, a potent and selective TRPM8 antagonist, is not effective in rat models of inflammatory mechanical hypersensitivity and neuropathic tactile allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Reproducibility of AMG2850 Effects: A Comparative Analysis of Available Data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3028026#reproducibility-of-amg2850-effects-across-different-labs]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com